molecular formula C18H20N2O3 B2573745 3-(4-Isopropylanilino)-1-(3-nitrophenyl)-1-propanone CAS No. 477334-27-3

3-(4-Isopropylanilino)-1-(3-nitrophenyl)-1-propanone

Cat. No.: B2573745
CAS No.: 477334-27-3
M. Wt: 312.369
InChI Key: UFNMSHFHISTYOP-UHFFFAOYSA-N
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Description

3-(4-Isopropylanilino)-1-(3-nitrophenyl)-1-propanone (CAS: 346445-29-2) is a synthetic organic compound with the molecular formula C₁₆H₁₉NOS and a molecular weight of 273.4 g/mol. It features a propanone backbone substituted with a 3-nitrophenyl group and a 4-isopropylanilino moiety. Its structural uniqueness lies in the electron-withdrawing nitro group on the phenyl ring and the bulky isopropyl substituent on the anilino group, which may influence reactivity and biological interactions.

Properties

IUPAC Name

1-(3-nitrophenyl)-3-(4-propan-2-ylanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13(2)14-6-8-16(9-7-14)19-11-10-18(21)15-4-3-5-17(12-15)20(22)23/h3-9,12-13,19H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNMSHFHISTYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-27-3
Record name 3-(4-ISOPROPYLANILINO)-1-(3-NITROPHENYL)-1-PROPANONE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-(4-Isopropylanilino)-1-(3-nitrophenyl)-1-propanone, also known by its CAS number 477334-27-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological properties, synthesis methods, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula for 3-(4-Isopropylanilino)-1-(3-nitrophenyl)-1-propanone is C18H20N2O3. It features a propanone backbone with an isopropylaniline and a nitrophenyl substituent, which contribute to its unique chemical reactivity and biological activity.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, studies have shown that derivatives of phenylpropanones can inhibit cell proliferation in various cancer cell lines. The presence of the isopropyl group enhances antiproliferative activity, suggesting that 3-(4-Isopropylanilino)-1-(3-nitrophenyl)-1-propanone may also possess similar properties.

  • Case Study : In vitro assays conducted on related compounds revealed IC50 values in the low micromolar range against breast cancer cell lines, indicating promising anticancer potential .

The mechanism by which this compound exerts its biological effects may involve interaction with specific receptors or enzymes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells.

Synthesis Methods

The synthesis of 3-(4-Isopropylanilino)-1-(3-nitrophenyl)-1-propanone can be achieved through various methods, commonly involving reactions between appropriate aryl halides and isopropylaniline under controlled conditions. Typical reagents include:

  • Isopropylaniline
  • Nitrobenzene derivatives
  • Catalysts such as palladium on carbon (Pd/C)

The reaction conditions must be optimized for yield and purity, often requiring solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Table: Biological Activity Summary

Study ReferenceBiological ActivityIC50 (µM)Notes
Anticancer5-10Effective against breast cancer cell lines
ROS GenerationN/APotential mechanism for inducing apoptosis
Enzyme InhibitionN/AInteraction with specific enzyme targets

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with 3-(4-Isopropylanilino)-1-(3-nitrophenyl)-1-propanone. Potential studies could include:

  • In vivo studies : To assess therapeutic efficacy and safety profiles.
  • Mechanistic studies : To clarify the pathways involved in its anticancer effects.
  • Structure-activity relationship (SAR) studies : To optimize the compound for enhanced potency and selectivity.

Comparison with Similar Compounds

Structural Variations in Propanone Derivatives

The following table summarizes key structural analogs and their substituent differences:

Compound Name (CAS) Molecular Formula Substituent on Phenyl Ring Substituent on Anilino Group Molecular Weight (g/mol) Key References
Target Compound (346445-29-2) C₁₆H₁₉NOS 3-Nitro 4-Isopropyl 273.4
1-(4-Chlorophenyl)-3-(4-isopropylanilino)-1-propanone (477334-23-9) C₁₈H₂₁ClN₂O 4-Chloro 4-Isopropyl 316.8
3-(4-Ethylanilino)-1-(3-nitrophenyl)-1-propanone (CID 4605410) C₁₇H₁₈N₂O₃ 3-Nitro 4-Ethyl 298.3
1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone (CID 5072179) C₂₁H₁₈N₂O₄ 3-Nitro 4-Phenoxy 362.4
3-(2,4-Dimethoxyanilino)-1-(3-nitrophenyl)-1-propanone (477319-06-5) C₁₇H₁₈N₂O₅ 3-Nitro 2,4-Dimethoxy 330.3
1-(4-Fluorophenyl)-3-(3-nitroanilino)-1-propanone (477333-94-1) C₁₅H₁₃FN₂O₃ 4-Fluoro 3-Nitro 288.3

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Bulky substituents (e.g., isopropyl in the target compound vs. ethyl in CID 4605410) increase steric hindrance, which may reduce metabolic degradation but also limit solubility .
  • Polarity and Solubility: The phenoxy group in CID 5072179 introduces additional aromaticity and polarity, increasing molecular weight (362.4 g/mol) compared to the target compound (273.4 g/mol) . Halogenated derivatives (e.g., 4-chloro in CAS 477334-23-9) exhibit higher lipophilicity, favoring membrane permeability .

Collision Cross-Section and Mass Spectrometry Data

For 3-(4-ethylanilino)-1-(3-nitrophenyl)-1-propanone (CID 4605410), collision cross-section (CCS) values were predicted as follows:

  • [M+H]⁺: 169.2 Ų
  • [M+Na]⁺: 182.7 Ų

Similar data for the target compound is unavailable, but analogs with larger substituents (e.g., phenoxy in CID 5072179) are expected to have higher CCS values due to increased molecular volume.

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